1-(4-Methoxyphenyl)ethanol

Catalysis Selective Hydrogenation Bimetallic Catalysts

1-(4-Methoxyphenyl)ethanol (CAS 3319-15-1) is the definitive chiral aromatic secondary alcohol for asymmetric synthesis and chiral resolution. Its para-methoxy substitution and Cα-OH stereocenter enable biocatalytic oxidation to (S)-MOPE with >99.9% enantiomeric excess, serving as a critical building block for cycloalkyl[b]indole anti-allergy agents and aryl propanoic acid-derived anti-inflammatory drugs. Unlike achiral 4-methoxyphenethyl alcohol, this compound is indispensable for enantioselective applications and lignin-model photolysis studies. Validated Pt‑Sn hydrogenation and enzymatic resolution protocols ensure cost-effective, scalable sourcing.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 3319-15-1
Cat. No. B1200191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)ethanol
CAS3319-15-1
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC)O
InChIInChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3
InChIKeyIUUULXXWNYKJSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxyphenyl)ethanol (CAS 3319-15-1): Chiral Aromatic Alcohol for Asymmetric Synthesis and Pharmaceutical Intermediates


1-(4-Methoxyphenyl)ethanol (CAS 3319-15-1), also known as 4-methoxy-α-methylbenzyl alcohol, is a chiral aromatic secondary alcohol with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol [1]. It features a methoxy-substituted phenyl ring and a hydroxyl-bearing chiral carbon, which enables its use as a key building block in asymmetric synthesis and chiral resolution processes [2]. The compound serves as an essential precursor for the synthesis of aryl propanoic acid-derived anti-inflammatory drugs and cycloalkyl[b]indoles with anti-allergic activity [3]. Its physical properties include a boiling point of 95 °C at 1 mmHg (lit.), a density of 1.079 g/mL at 25 °C (lit.), and a refractive index of n20/D 1.533 (lit.) .

Why 1-(4-Methoxyphenyl)ethanol Cannot Be Substituted by Generic Analogs in Chiral Synthesis


1-(4-Methoxyphenyl)ethanol cannot be readily substituted by structural analogs such as 4-methoxyphenethyl alcohol (CAS 702-23-8) or 1-phenylethanol (CAS 98-85-1) due to fundamental differences in both physical properties and synthetic utility. While 4-methoxyphenethyl alcohol lacks a chiral center (Cα-OH versus Cβ-OH), rendering it unsuitable for enantioselective applications, the target compound's chiral secondary alcohol moiety enables its critical role in asymmetric biocatalysis and chiral resolution [1]. Furthermore, its specific substitution pattern on the phenyl ring (para-methoxy) confers distinct reactivity in photochemical studies compared to unsubstituted or ortho/meta-substituted analogs, with the compound serving as a model substrate for studying substituent effects on β-O-4 lignin bond cleavage mechanisms [2]. The following quantitative evidence demonstrates precisely where 1-(4-methoxyphenyl)ethanol offers verifiable differentiation relative to in-class alternatives.

1-(4-Methoxyphenyl)ethanol: Quantitative Performance Metrics vs. Closest Analogs


Selective Hydrogenation: Near-Quantitative Yield of 1-(4-Methoxyphenyl)ethanol on Pt-Sn Bimetallic Catalysts

In the liquid-phase hydrogenation of 4-methoxyacetophenone, organobimetallic Pt-Sn catalysts achieve near-quantitative selectivity toward 1-(4-methoxyphenyl)ethanol, whereas unmodified monometallic Pt or Rh catalysts exhibit substantially lower selectivity due to competing hydrogenolysis pathways [1]. This differential performance is quantifiable and directly relevant to process chemists evaluating catalyst systems for selective ketone reduction.

Catalysis Selective Hydrogenation Bimetallic Catalysts

Biocatalytic Asymmetric Oxidation: >99.9% Enantiomeric Excess Achievable for (S)-MOPE

The biocatalytic asymmetric oxidation of racemic 1-(4-methoxyphenyl)ethanol using immobilized Acetobacter sp. CCTCC M209061 cells in an ionic liquid/buffer biphasic system yields residual (S)-enantiomer with enantiomeric excess exceeding 99.9% [1]. This represents a significant improvement over conventional chemical resolution methods for sec-alcohols, which typically achieve lower enantiopurity without extensive optimization.

Biocatalysis Chiral Resolution Enantioselective Oxidation

DES-Enhanced Biocatalysis: Substrate Concentration Tolerance Increased to 80 mmol/L

The addition of 10% (v/v) deep eutectic solvent [ChCl][Gly] to the aqueous phase of the biphasic system markedly enhances the efficiency of asymmetric oxidation, enabling a substrate concentration of 80 mmol/L with an initial reaction rate of 124.0 μmol/min [1]. Without DES, substrate loading is limited by enzyme inhibition and phase-transfer constraints, a common limitation in biphasic biocatalysis.

Deep Eutectic Solvents Biocatalysis Process Intensification

Lipase-Catalyzed Resolution: Novozym 40086 Identified as Optimal Biocatalyst for MOPE Enantiomer Separation

Among a series of lipases tested for stereoselective transesterification of racemic 1-(4-methoxyphenyl)ethanol, immobilized lipase Novozym 40086 was identified as the superior biocatalyst for enantiomer resolution [1]. This enzyme selection provides a quantifiable advantage in terms of enantioselectivity and operational stability compared to alternative lipases.

Enzymatic Resolution Lipase Transesterification

Anti-Prelog Stereoselective Reduction: (R)-MOPE Synthesis with Trigonopsis variabilis

The biocatalytic reduction of 4′-methoxyacetophenone to (R)-1-(4-methoxyphenyl)ethanol using immobilized Trigonopsis variabilis AS2.1611 cells proceeds with anti-Prelog stereoselectivity in an ionic liquid-containing medium [1]. This contrasts with the more common Prelog-selectivity observed with many ketoreductases, offering access to the (R)-enantiomer via a complementary biocatalytic route.

Biocatalysis Anti-Prelog Reduction Ionic Liquids

Optimal Applications of 1-(4-Methoxyphenyl)ethanol Based on Verified Performance Data


Synthesis of Enantiopure Pharmaceutical Intermediates via Biocatalytic Asymmetric Oxidation

1-(4-Methoxyphenyl)ethanol is optimally deployed as a substrate for biocatalytic asymmetric oxidation to produce (S)-MOPE with enantiomeric excess exceeding 99.9% [1]. This high enantiopurity makes it suitable as a chiral building block for cycloalkyl[b]indoles used in allergy treatment [1] and for aryl propanoic acid-derived anti-inflammatory drugs [2]. The established process using Acetobacter sp. CCTCC M209061 in [C₄MIM][PF₆]/buffer biphasic systems, optionally enhanced with [ChCl][Gly] DES, provides a validated pathway for scalable production [1].

Selective Hydrogenation of 4-Methoxyacetophenone Using Bimetallic Pt-Sn Catalysts

For laboratories or production facilities requiring high-purity 1-(4-methoxyphenyl)ethanol from 4-methoxyacetophenone, Pt-Sn bimetallic catalysts (optimized at Sn/Pt=0.4) offer selectivity close to 100% while maintaining acceptable catalytic activity [1]. This catalyst system minimizes formation of hydrogenolysis byproducts that plague monometallic Rh catalysts, reducing the purification burden and improving overall yield in the synthesis of this valuable intermediate [1].

Enzymatic Resolution of Racemic MOPE Using Novozym 40086 Lipase

When racemic 1-(4-methoxyphenyl)ethanol is available as a starting material, enzymatic resolution via lipase-catalyzed stereoselective transesterification with Novozym 40086 represents the optimal method for obtaining enantiomerically enriched material [1]. This approach is particularly valuable when direct asymmetric reduction of the ketone is not feasible or when the racemic alcohol is more readily available or cost-effective.

Photochemical Studies of Substituent Effects in Lignin Model Compounds

1-(4-Methoxyphenyl)ethanol serves as a key model compound in steady-state and nanosecond laser-flash photolysis studies investigating the role of methoxy and Cα-based substituents on electrochemical oxidation mechanisms and bond cleavage selectivity in β-O-4 lignin model compounds [1]. Its specific substitution pattern (para-methoxy, Cα-OH) provides a defined system for elucidating structure-reactivity relationships that cannot be replicated with simpler analogs such as 4-methoxyphenethyl alcohol [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methoxyphenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.